molecular formula C11H6ClN3S B15066258 4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine

4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine

Cat. No.: B15066258
M. Wt: 247.70 g/mol
InChI Key: SGUOVMUFWCWUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core structure, which is fused with a pyridine ring substituted with a chlorine atom at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thieno[3,2-d]pyrimidine core can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thienopyrimidines, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For example, as an EZH2 inhibitor, the compound binds to the enzyme’s active site, preventing its catalytic activity and thereby inhibiting the methylation of histone proteins . This leads to changes in gene expression and can result in the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloropyridin-2-yl)thieno[3,2-d]pyrimidine is unique due to the presence of the chlorine-substituted pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H6ClN3S

Molecular Weight

247.70 g/mol

IUPAC Name

4-(6-chloropyridin-2-yl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C11H6ClN3S/c12-9-3-1-2-7(15-9)10-11-8(4-5-16-11)13-6-14-10/h1-6H

InChI Key

SGUOVMUFWCWUMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=NC=NC3=C2SC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.